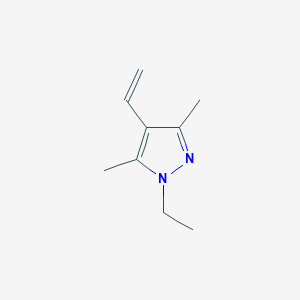

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

125019-37-6 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-ethenyl-1-ethyl-3,5-dimethylpyrazole |

InChI |

InChI=1S/C9H14N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5H,1,6H2,2-4H3 |

InChI Key |

YRKKEPKOIZODBI-UHFFFAOYSA-N |

SMILES |

CCN1C(=C(C(=N1)C)C=C)C |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=C)C |

Synonyms |

1H-Pyrazole, 4-ethenyl-1-ethyl-3,5-dimethyl- |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Ethenyl 1 Ethyl 3,5 Dimethylpyrazole

Reactivity Profiles of the Ethenyl Moiety

The ethenyl group attached to the pyrazole (B372694) core is an electron-rich double bond, rendering it susceptible to a variety of addition and coupling reactions. Its reactivity is influenced by the electronic properties of the substituted pyrazole ring.

Vinylpyrazoles, such as 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, can participate in cycloaddition reactions, serving as either the diene or dienophile component, although their reactivity can be modest. In the context of [4+2] cycloadditions, or Diels-Alder reactions, vinylpyrazoles are generally reluctant to act as dienes due to the loss of aromaticity in the pyrazole ring during the formation of the cycloadduct. Consequently, these reactions often require harsh conditions such as high temperatures and pressures to proceed, typically resulting in low to moderate yields. nih.gov

However, the use of microwave irradiation in solvent-free conditions has been shown to enhance the reactivity of 4-vinylpyrazoles with various dienophiles, including methyl propiolate, dimethyl acetylenedicarboxylate, and N-phenylmaleimide, leading to the formation of 1:1 adducts in shorter reaction times and with improved yields compared to conventional heating methods. nih.govresearchgate.net

In [3+2] cycloaddition reactions, the ethenyl group can react with 1,3-dipoles. For instance, the reaction of vinyl-substituted benzenes with benzonitrile (B105546) oxide follows a [3+2] cycloaddition pathway. researchgate.net By analogy, this compound is expected to react with similar 1,3-dipolar species to form five-membered heterocyclic rings.

The general scheme for a Diels-Alder reaction involving a 4-vinylpyrazole is depicted below:

| Diene | Dienophile | Product |

| 4-Vinylpyrazole | Alkene/Alkyne | Cyclohexene (B86901)/Cyclohexadiene derivative |

The ethenyl group of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, and in this case, the 4-ethenylpyrazole would serve as the alkene component. organic-chemistry.orgrsc.org This reaction provides a powerful tool for the formation of new carbon-carbon bonds, allowing for the introduction of various substituents onto the vinyl group.

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and finally, reductive elimination to regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base.

While specific examples for this compound are not extensively documented, the reactivity of vinylarenes and vinylheterocycles in Heck reactions is well-established. For instance, the Heck coupling of aryl halides with vinyl ethers has been shown to be highly regioselective. liv.ac.uk It is anticipated that this compound would react with aryl or vinyl halides under Heck conditions to yield substituted stilbene-like structures.

| This compound | Coupling Partner (R-X) | Catalyst System | Expected Product |

| ![Image of this compound] | Aryl Halide (e.g., Iodobenzene) | Pd(OAc)₂, PPh₃, Base | 1-ethyl-3,5-dimethyl-4-(2-phenylethenyl)pyrazole |

| ![Image of this compound] | Vinyl Halide (e.g., Vinyl Bromide) | Pd(OAc)₂, PPh₃, Base | 1-ethyl-4-(1,3-butadien-1-yl)-3,5-dimethylpyrazole |

The ethenyl group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of novel polymeric structures with pyrazole moieties as pendant groups. Vinylpyrazoles have been shown to undergo polymerization through free-radical pathways. researchgate.net

The polymerization can be initiated using conventional radical initiators, such as azo compounds. The rate and extent of polymerization are influenced by the substituents on both the vinyl group and the pyrazole ring. For instance, neat 1-vinylpyrazole can polymerize almost explosively, while increased substitution on the vinyl group tends to decrease the polymerization rate. researchgate.net

Acid-triggered radical polymerization has also been demonstrated for a range of vinyl monomers, offering a method that can operate in the absence of conventional radical initiators. d-nb.info This technique could potentially be applied to the polymerization of this compound. The resulting poly(4-vinylpyrazole) derivatives would possess interesting properties due to the presence of the heterocyclic pyrazole units, which can participate in hydrogen bonding and coordination with metal ions.

| Monomer | Polymerization Method | Initiator | Resulting Polymer |

| This compound | Radical Polymerization | Azo initiator (e.g., AIBN) | Poly(this compound) |

| This compound | Acid-Triggered Radical Polymerization | Strong Acid (e.g., H₂SO₄) | Poly(this compound) |

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle. Its reactivity is influenced by the presence of two nitrogen atoms and the alkyl and ethenyl substituents. The ring is generally electron-rich, making it susceptible to electrophilic attack, particularly at the unsubstituted C4 position in a non-substituted pyrazole. However, in the target molecule, the C4 position is already substituted.

In pyrazole systems, electrophilic aromatic substitution typically occurs at the C4 position, which is the most electron-rich carbon atom. nih.gov However, in this compound, this position is occupied by the ethenyl group. The positions C3 and C5 are less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms.

For a closely related compound, 1,3,5-trimethylpyrazole (B15565), nitration has been shown to occur at the C4 position. rsc.org This suggests that if the C4 position were available, it would be the primary site of electrophilic attack. With the C4 position blocked, electrophilic substitution on the pyrazole ring of this compound would be significantly more difficult and would likely require harsh reaction conditions. If substitution were to occur, it would likely be directed to the phenyl rings if any were present as substituents, or potentially lead to addition reactions on the ethenyl group.

Studies on the nitration of 3,5-dimethylpyrazole (B48361) show that it exclusively yields 3,5-dimethyl-4-nitropyrazole. semanticscholar.org This further emphasizes the high reactivity of the C4 position towards electrophiles. Halogenation of pyrazoles also preferentially occurs at the C4 position. If the C4 position is already substituted, halogenation of the C3 or C5 positions generally requires more forcing conditions. researchgate.net

The pyrazole ring is generally considered to be an electron-rich aromatic system and is therefore resistant to nucleophilic attack. Nucleophilic aromatic substitution (SNAAr) on the pyrazole ring is uncommon unless the ring is activated by the presence of strong electron-withdrawing groups. wikipedia.org

In the case of this compound, the pyrazole ring is substituted with electron-donating alkyl groups and an ethenyl group, which further increases the electron density of the ring system. Consequently, the pyrazole ring in this molecule is expected to be highly unreactive towards nucleophilic addition or substitution reactions.

Nucleophilic attack is more likely to occur at the ethenyl group, for example, through a Michael addition if the ethenyl group is conjugated with an electron-withdrawing group, which is not the case here. Therefore, for practical purposes, the pyrazole ring of this compound can be considered inert to nucleophilic attack under standard conditions.

Strategic Derivatization and Scaffold Modification of this compound

The structural framework of this compound presents multiple sites for strategic derivatization, offering pathways to novel compounds with potentially diverse properties. The reactivity of the ethyl, methyl, and ethenyl substituents on the pyrazole core can be selectively exploited to achieve a range of chemical transformations and scaffold modifications.

Chemical Transformations and Manipulations of the Ethyl Substituent

The N-ethyl group at the 1-position of the pyrazole ring is a key site for chemical manipulation. While direct functionalization of the ethyl group can be challenging, several strategies can be envisioned based on general principles of alkyl group reactivity on heterocyclic systems.

One potential transformation is α-lithiation of the N-alkyl group. For instance, 1,3,5-trimethylpyrazole and 1-ethyl-3,5-dimethylpyrazole have been shown to undergo lithiation exclusively at the α-position of the N-alkyl group researchgate.net. This highly reactive intermediate could then be quenched with various electrophiles to introduce a wide array of functional groups.

Table 1: Potential Derivatizations of the N-Ethyl Group via α-Lithiation

| Reagent | Resulting Functional Group |

| D₂O | Deuteration |

| Alkyl halides | Alkylation |

| Aldehydes/Ketones | Hydroxyalkylation |

| CO₂ | Carboxylation |

| Isocyanates | Amidation |

Another avenue for transformation involves oxidative processes. Although direct oxidation of the ethyl group might be challenging without affecting other parts of the molecule, selective oxidation could potentially lead to valuable intermediates. For example, electrooxidation has been explored for the functionalization of pyrazole-type compounds mdpi.com. While specific conditions for the N-ethyl group of the target molecule are not detailed, this approach could potentially lead to hydroxylated or carbonylated derivatives under controlled conditions.

Functional Group Interconversions of the Methyl Groups

The two methyl groups at the C3 and C5 positions of the pyrazole ring are also amenable to functional group interconversions, providing another layer of structural diversification.

Oxidation of these methyl groups could lead to the corresponding aldehydes or carboxylic acids. The oxidation of alkyl groups on pyrazole rings to carboxylic acids is a known transformation researchgate.net. These functional groups can then serve as handles for a variety of subsequent reactions, such as esterification, amidation, or as precursors for the synthesis of other heterocyclic rings. For instance, pyrazole-4-carbaldehydes have been oxidized to their corresponding carboxylic acids using reagents like potassium permanganate (B83412) semanticscholar.org.

Table 2: Potential Interconversions of C3 and C5 Methyl Groups

| Reaction Type | Reagents | Resulting Functional Group |

| Oxidation | KMnO₄, SeO₂ | Carboxylic acid, Aldehyde |

| Halogenation | NBS, NCS | Halomethyl |

| Radical Substitution | Various | Substituted methyl |

Furthermore, the methyl groups could potentially undergo halogenation, for example using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to yield halomethyl derivatives. These intermediates are versatile synthons for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Synthetic Routes Towards Fused Polycyclic Systems Incorporating the this compound Moiety

The ethenyl (vinyl) group at the C4 position is a particularly valuable functionality for the construction of fused polycyclic systems. Its reactivity as a dienophile or a diene in cycloaddition reactions, as well as its participation in other cyclization strategies, opens up numerous synthetic possibilities.

One of the most powerful methods for constructing six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition nih.govyoutube.comyoutube.com. The electron-rich nature of the pyrazole ring can influence the reactivity of the vinyl group, making it a suitable partner for electron-deficient dienes. This would lead to the formation of a fused cyclohexene ring, which could be further functionalized.

Table 3: Potential Cycloaddition Reactions of the Ethenyl Group

| Reaction Type | Reactant | Fused Ring System |

| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient dienes | Fused cyclohexene |

| [3+2] Dipolar Cycloaddition | 1,3-dipoles (e.g., azides, nitrile oxides) | Fused five-membered heterocycles |

| [2+2] Cycloaddition | Ketenes, certain alkenes (photochemical) | Fused cyclobutane |

Dipolar cycloaddition reactions offer a route to fused five-membered heterocyclic rings libretexts.org. The vinyl group can react with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to generate a variety of fused pyrazole systems containing another heterocyclic ring.

Furthermore, the vinyl group can participate in ring-closing metathesis (RCM) reactions. If a suitable diene partner is introduced elsewhere on the molecule, for instance, by derivatizing one of the other substituents, RCM catalyzed by ruthenium-based catalysts could be employed to construct a fused carbocyclic or heterocyclic ring researchgate.net. For example, 5-allylthio-1-vinylpyrazole has been shown to undergo RCM to produce a fused thiazine (B8601807) ring researchgate.net.

Finally, intramolecular cyclization reactions involving the vinyl group and a suitably positioned functional group on one of the alkyl substituents could also lead to fused systems. For instance, an intramolecular Heck reaction could be envisioned if a halide were introduced on the ethyl or one of the methyl groups. Aminopyrazoles are also known to be versatile building blocks for the synthesis of pyrazole-fused heterocycles through multicomponent reactions researchgate.net.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethenyl 1 Ethyl 3,5 Dimethylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of the proton (¹H) and carbon (¹³C) signals of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl, dimethyl, and ethenyl groups attached to the pyrazole (B372694) core. The ethyl group at the N1 position would exhibit a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, indicative of their coupling. The two methyl groups at the C3 and C5 positions of the pyrazole ring are expected to appear as sharp singlets, though they may have slightly different chemical shifts due to the asymmetric environment created by the C4-ethenyl group. The ethenyl (vinyl) group protons would present a more complex splitting pattern, typically an AMX spin system, with distinct signals for the geminal, cis, and trans protons, each showing characteristic coupling constants.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The pyrazole ring carbons (C3, C4, and C5), the two methyl carbons, the ethyl group carbons, and the two carbons of the ethenyl group are all expected to have distinct chemical shifts. The chemical shifts of the pyrazolic carbons are influenced by the nature and position of the substituents.

2D NMR experiments are crucial for the definitive assignment of these signals. A Correlation SpectroscopY (COSY) experiment would reveal the correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group, and among the three protons of the ethenyl group. The Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Further structural information can be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons over two or three bonds. For example, the protons of the methyl groups at C3 and C5 would show correlations to the C3, C4, and C5 carbons of the pyrazole ring. The methylene protons of the N-ethyl group would show correlations to the C5 carbon of the pyrazole ring and the methyl carbon of the ethyl group. These long-range correlations are instrumental in confirming the connectivity of the different substituent groups to the pyrazole core.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Data is predicted based on analogous compounds and spectroscopic principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH=CH₂ | 6.5 - 6.7 | dd | J_trans ≈ 17, J_cis ≈ 11 |

| CH=CH₂(trans) | 5.4 - 5.6 | dd | J_trans ≈ 17, J_gem ≈ 1.5 |

| CH=CH₂(cis) | 5.1 - 5.3 | dd | J_cis ≈ 11, J_gem ≈ 1.5 |

| N-CH₂-CH₃ | 4.0 - 4.2 | q | J ≈ 7.3 |

| 3-CH₃ | 2.2 - 2.4 | s | - |

| 5-CH₃ | 2.1 - 2.3 | s | - |

| N-CH₂-CH₃ | 1.3 - 1.5 | t | J ≈ 7.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous compounds and spectroscopic principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 148 - 150 |

| C5 | 138 - 140 |

| CH=CH₂ | 128 - 130 |

| CH=CH₂ | 114 - 116 |

| C4 | 112 - 114 |

| N-CH₂-CH₃ | 43 - 45 |

| N-CH₂-CH₃ | 15 - 17 |

| 3-CH₃ | 12 - 14 |

| 5-CH₃ | 10 - 12 |

The conformation of the ethenyl group relative to the pyrazole ring is influenced by both electronic and steric factors. monash.edu Due to steric hindrance between the ethenyl group and the methyl group at the C5 position, the ethenyl group is likely to adopt a conformation that minimizes this interaction. The electronic effects, such as conjugation between the π-system of the ethenyl group and the pyrazole ring, will also play a role in determining the preferred conformation.

NMR studies on similar vinylpyrazoles have shown that substituents on the pyrazole ring can significantly affect the conformation of the vinyl group. For instance, in 1-vinylpyrazoles, a methyl group at the C5 position can lead to a preferred s-cis-N² orientation. monash.edu While the target molecule has the ethenyl group at C4, similar steric and electronic considerations apply. The through-space interaction between the protons of the ethenyl group and the protons of the adjacent methyl groups can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. NOE correlations would provide direct evidence for the spatial proximity of these groups and thus help in determining the predominant conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation and confirmation.

High-resolution mass spectrometry is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. For this compound, with a chemical formula of C₁₀H₁₆N₂, the theoretical exact mass can be calculated. HRMS analysis is expected to yield a molecular ion peak ([M+H]⁺ in positive ion mode) that corresponds to this calculated mass with high accuracy (typically within 5 ppm), thus confirming the elemental formula of the compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Data is calculated based on the chemical formula.

| Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M]⁺• | C₁₀H₁₆N₂ | 164.1313 |

| [M+H]⁺ | C₁₀H₁₇N₂ | 165.1386 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of a selected precursor ion. The fragmentation of pyrazole derivatives is often characterized by cleavage of the N-N bond and loss of substituents. researchgate.net For this compound, the molecular ion would likely undergo fragmentation through several pathways.

A common fragmentation pathway for N-alkylpyrazoles involves the loss of the alkyl group. In this case, the loss of an ethyl radical (•C₂H₅) from the molecular ion would result in a significant fragment ion. Another likely fragmentation is the loss of a methyl radical (•CH₃) from one of the dimethyl groups. The ethenyl group can also be involved in fragmentation, potentially through the loss of ethene (C₂H₄) via a rearrangement process. Cleavage of the pyrazole ring itself can also occur, leading to characteristic smaller fragment ions. By analyzing the daughter ions produced in the MS/MS spectrum, the connectivity of the molecule can be confirmed, and the fragmentation pathways can be elucidated, providing further confidence in the structural assignment.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound Data is predicted based on general fragmentation patterns of pyrazoles.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 137 | [M - C₂H₃]⁺ | Loss of a vinyl radical |

| 121 | [M - C₃H₇]⁺ | Loss of a propyl radical (rearrangement) |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

The IR spectrum would likely show C-H stretching vibrations for the aromatic pyrazole ring, the sp²-hybridized carbons of the ethenyl group, and the sp³-hybridized carbons of the ethyl and methyl groups. The C=C stretching vibration of the ethenyl group and the C=N and C=C stretching vibrations of the pyrazole ring are also expected to be prominent. The C-H bending vibrations (in-plane and out-of-plane) would provide further structural information.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C=C stretching of the ethenyl group and the symmetric breathing vibrations of the pyrazole ring are expected to give strong signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Studies on similar molecules like 3,5-dimethylpyrazole (B48361) have provided a basis for the assignment of the vibrational modes of the pyrazole core. acs.org

Table 5: Predicted Characteristic Vibrational Frequencies for this compound Data is predicted based on characteristic group frequencies and data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H stretch (sp², ethenyl) | 3100 - 3000 | IR, Raman |

| C-H stretch (sp³, alkyl) | 3000 - 2850 | IR, Raman |

| C=C stretch (ethenyl) | 1650 - 1630 | IR, Raman (strong) |

| C=N stretch (pyrazole ring) | 1600 - 1550 | IR, Raman |

| C=C stretch (pyrazole ring) | 1500 - 1450 | IR, Raman |

| CH₂ bend (ethyl) | 1470 - 1450 | IR |

| CH₃ bend (methyl, ethyl) | 1460 - 1440 and 1380 - 1360 | IR |

| C-H out-of-plane bend (ethenyl) | 1000 - 900 | IR (strong) |

Analysis of Characteristic Vibrational Modes by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and characterizing the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit a unique fingerprint arising from the combined vibrations of its pyrazole core, ethyl, dimethyl, and ethenyl substituents. By comparing with experimental and theoretical studies on related pyrazole derivatives, a detailed assignment of the principal vibrational modes can be established. rsc.orgnih.gov

The spectrum can be divided into several key regions:

C-H Stretching Region (3150-2850 cm⁻¹): This region is dominated by stretching vibrations of the various C-H bonds. Aromatic C-H stretches from the pyrazole ring typically appear at higher frequencies (>3000 cm⁻¹), while the asymmetric and symmetric stretches of the methyl (CH₃) and ethyl (CH₂ and CH₃) groups occur at lower frequencies (<3000 cm⁻¹). The vinyl C-H stretches are also expected in the 3100-3000 cm⁻¹ range.

C=C and C=N Stretching Region (1680-1400 cm⁻¹): This region contains important vibrations from the pyrazole ring and the ethenyl group. The C=C stretching of the vinyl group is anticipated around 1640 cm⁻¹. The pyrazole ring itself has several characteristic C=N and C=C stretching vibrations that contribute to a complex pattern of bands in the 1600-1400 cm⁻¹ region.

Fingerprint Region (<1400 cm⁻¹): This region contains a rich variety of complex vibrations, including C-H bending (scissoring, rocking, wagging), C-N stretching, and skeletal vibrations of the entire molecule. Out-of-plane (OOP) C-H bending vibrations for the vinyl group are particularly characteristic and strong, appearing in the 1000-890 cm⁻¹ range.

Detailed assignments based on studies of 3,5-dimethylpyrazole and other substituted pyrazoles allow for a more specific interpretation of the spectrum. derpharmachemica.comnih.gov

Table 1: Predicted Characteristic IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch | Ethenyl (=C-H) | ~3080 - 3020 | Indicates unsaturated C-H bond. |

| C-H Stretch | Pyrazole Ring | ~3120 - 3050 | Aromatic-like C-H stretching. |

| C-H Asymmetric Stretch | Methyl/Ethyl (-CH₃, -CH₂) | ~2960 / ~2925 | Aliphatic C-H stretching. |

| C-H Symmetric Stretch | Methyl/Ethyl (-CH₃, -CH₂) | ~2870 / ~2850 | Aliphatic C-H stretching. |

| C=C Stretch | Ethenyl (-CH=CH₂) | ~1640 | Key indicator of the vinyl group. |

| C=N / C=C Ring Stretches | Pyrazole Ring | ~1580, ~1510, ~1460 | Multiple bands characteristic of the pyrazole heterocycle. |

| CH₂ Scissoring | Ethyl (-CH₂-) | ~1465 | Bending vibration of the ethyl methylene group. |

| CH₃ Asymmetric/Symmetric Bending | Methyl/Ethyl (-CH₃) | ~1450 / ~1380 | Deformation modes of the methyl groups. |

| C-H Out-of-Plane Bending | Ethenyl (=CH₂) | ~990 and ~910 | Strong, characteristic bands for a monosubstituted alkene. |

Implementation of In-Line Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring and Mechanism Studies

In-line Fourier Transform Infrared (FT-IR) spectroscopy has become an indispensable tool in modern process analytical technology (PAT), allowing for real-time monitoring of chemical reactions without the need for sample extraction. cam.ac.ukthalesnano.com This technique is particularly valuable for studying the synthesis of compounds like this compound, providing critical data on reaction kinetics, the presence of transient intermediates, and endpoint determination. clairet.co.ukjasco-global.com

By inserting a diamond-tipped Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. clairet.co.uk For a hypothetical synthesis of the title compound, in-line FT-IR could be used to:

Track Reactant Consumption: Monitor the decrease in the intensity of characteristic absorption bands of the starting materials.

Monitor Product Formation: Observe the increase in the intensity of unique product peaks, such as the C=C stretching vibration of the ethenyl group (~1640 cm⁻¹) or other characteristic fingerprint bands.

Identify Intermediates: Detect the appearance and subsequent disappearance of absorption bands belonging to transient species, offering insights into the reaction mechanism. rsc.org

For instance, in the synthesis of 4-amino-3,5-dimethyl pyrazole, in-line FT-IR was successfully used to monitor the entire process, identifying reactants, intermediates, and the final product through their distinct spectral signatures. rsc.org A similar approach could be applied to the synthesis of this compound, enabling precise control over reaction conditions and optimizing yield and purity.

Table 2: Application of In-Line FT-IR for Reaction Monitoring

| Analytical Goal | Spectroscopic Event | Example Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Reactant A Consumption | Decrease in intensity of a unique reactant peak (e.g., C=O) | ~1710 | Tracks the progress of the reaction from the start. |

| Reactant B Consumption | Decrease in intensity of another reactant's peak (e.g., N-H) | ~3350 | Confirms the involvement of all starting materials. |

| Product Formation | Increase in intensity of a product-specific peak | ~1640 (Ethenyl C=C) | Provides a real-time concentration profile of the desired product. |

| Intermediate Detection | Appearance and subsequent disappearance of a band | Varies | Elucidates the reaction pathway and helps identify potential side reactions. |

X-ray Crystallography for Solid-State Molecular Structure Determination of Analogues

While IR spectroscopy provides information about functional groups, single-crystal X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. nih.gov

Although a crystal structure for this compound is not publicly documented, the crystallographic analysis of numerous pyrazole analogues provides a clear blueprint for how its structure could be determined. researchgate.netmdpi.com For example, the structures of various halogenated pyrazoles and their derivatives have been successfully elucidated, revealing details about their crystal packing and non-covalent interactions. nih.govmdpi.com In cases where obtaining a suitable single crystal is challenging, structure determination from high-resolution powder X-ray diffraction (XRD) data is also a viable alternative. mdpi.com

Should a crystalline sample of this compound be obtained, X-ray diffraction analysis would confirm:

The planarity of the pyrazole ring.

The precise bond lengths of the C=C double bond in the ethenyl group versus the C-C single bonds.

The conformation of the ethyl group relative to the pyrazole ring.

The packing arrangement of molecules in the crystal lattice and any significant intermolecular forces that dictate the solid-state properties.

Integration of Chemometric Methods with Spectroscopic Data for Enhanced Analytical Insights

The large datasets generated by in-line spectroscopic monitoring techniques like FT-IR often contain overlapping signals and subtle variations that are difficult to interpret directly. frontiersin.org Chemometric methods, which apply multivariate mathematics and statistics to chemical data, are essential for extracting maximum information from these complex datasets. frontiersin.org

A powerful application of this integration is the study of reaction mechanisms. In a study on the synthesis of 4-amino-3,5-dimethyl pyrazole, in-line FT-IR data was analyzed using a chemometric method called Independent Component Analysis (ICA). rsc.org This approach successfully resolved the time-dependent spectral data matrix into the individual spectra and concentration profiles of the reactant, intermediates, and the final product. This deconvolution allowed for the proposal of a detailed reaction mechanism that would have been inaccessible through simple univariate analysis of the IR peaks. rsc.org

This combined approach offers significant advantages:

Improved Accuracy: Resolves overlapping spectral features to provide purer information on each chemical species.

Mechanism Elucidation: Identifies and quantifies unknown intermediates, providing a deeper understanding of the reaction pathway.

Robust Process Control: Builds more reliable models for predicting reaction endpoints and controlling process parameters.

By applying methods like Principal Component Analysis (PCA) or ICA to in-line FT-IR data from the synthesis of this compound, a similarly enhanced level of analytical insight could be achieved, facilitating process optimization and mechanistic understanding.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-3,5-dimethyl pyrazole |

| 3,5-dimethylpyrazole |

| N-vinylformamide |

Emerging Research Directions and Non Biological Applications of 4 Ethenyl 1 Ethyl 3,5 Dimethylpyrazole

Applications in Advanced Materials Science and Polymer Chemistry

A comprehensive search of scientific literature did not yield specific research detailing the incorporation of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole into conjugated polymer systems for optoelectronic and electronic applications. While pyrazole-containing polymers are a known class of materials, the specific contributions and effects of the ethenyl, ethyl, and dimethyl substitutions on this particular pyrazole (B372694) isomer in such systems have not been extensively documented.

Similarly, its direct utilization as a monomer or a cross-linking agent in polymer synthesis is not well-established in the available literature. Cross-linking agents are crucial in modifying the mechanical and thermal properties of polymers, and while the ethenyl group suggests potential for polymerization, specific studies demonstrating this for this compound are not readily found.

Development of Ligands for Coordination Chemistry and Catalysis

The pyrazole scaffold is a well-recognized ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions, which can then be utilized in catalysis. However, specific research on the use of this compound as a ligand is limited. The electronic and steric effects of the ethyl and ethenyl groups at the 1 and 4 positions, respectively, would theoretically influence the coordination properties and the catalytic activity of its metal complexes. Despite this, detailed studies on the synthesis, characterization, and catalytic applications of such complexes are not prominently featured in the scientific literature.

Novel Applications in Chemical Sensing and Detection Technologies

The development of chemical sensors is an active area of research, and various organic molecules are being explored for their ability to detect specific analytes. While pyrazole derivatives have been investigated in this context, there is no specific information available regarding the application of this compound in chemical sensing and detection technologies. The potential for the pyrazole ring and its substituents to interact with analytes, leading to a detectable signal, remains a theoretical possibility without concrete experimental backing.

Exploration of Green Chemistry Principles in the Synthesis and Functionalization of Ethenylpyrazoles

Green chemistry principles, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in chemical synthesis. While there is a growing body of research on the green synthesis of pyrazole derivatives in general, specific methodologies tailored to the synthesis and functionalization of this compound under green conditions are not described in detail in the available literature. The development of environmentally benign synthetic routes to this specific compound would be a valuable contribution to the field.

Design and Synthesis of Chemically Versatile Pyrazole Scaffolds for Future Research Endeavors

The pyrazole core is a versatile scaffold in medicinal chemistry and materials science due to its unique chemical properties and the ability to be functionalized at multiple positions. The design and synthesis of novel pyrazole derivatives with diverse functionalities are of great interest for exploring new applications. While the synthesis of various substituted pyrazoles is a well-established area of organic chemistry, the specific design and synthesis of chemically versatile scaffolds based on the this compound framework for future research endeavors have not been a significant focus of published research.

Q & A

Q. What are the optimal synthetic routes for 4-ethenyl-1-ethyl-3,5-dimethylpyrazole, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for ethenyl group introduction. For example, 3,5-diphenyl-1H-pyrazole synthesis () used reflux conditions with acetic anhydride, while 1-acetyl-4-methoxy-3,5-diphenylpyrazole () employed sodium hydride and methyl iodide in dimethoxyethane. Optimization steps include:

- Varying catalysts (e.g., Pd(PPh₃)₄ for ethenylation).

- Adjusting solvent polarity (e.g., THF vs. DMF) to control reaction rates.

- Monitoring temperature (reflux vs. room temperature) to minimize side products.

Characterization via TLC and GC-MS is critical for tracking progress .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Methodological Answer: A multi-technique approach is recommended:

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1740 cm⁻¹ in acetylated pyrazoles) .

- NMR :

- ¹H NMR distinguishes substituents (e.g., ethenyl protons at δ 5.2–6.0 ppm; methyl groups at δ 2.2–2.5 ppm).

- ¹³C NMR confirms substitution patterns (e.g., quaternary carbons in pyrazole rings at δ 140–160 ppm) .

- XRD : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in 3,5-dimethylpyrazole derivatives () .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient ethenyl carbons).

- Simulate transition states for substitution reactions, comparing activation energies for different leaving groups.

PubChem’s cheminformatics tools () provide starting geometries for such models .

Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. antioxidant effects) for pyrazole derivatives?

Methodological Answer:

- Assay-Specific Analysis : For 3,5-diphenyl-1H-pyrazole (), MTT assays (mitochondrial activity) may conflict with LDH release (membrane integrity). Normalize data to cell viability controls.

- Dose-Response Curves : Test multiple concentrations to identify biphasic effects (e.g., pro-oxidant activity at high doses).

- Mechanistic Studies : Use ROS scavengers (e.g., NAC) to isolate oxidative stress contributions .

Q. How do steric and electronic effects of the ethenyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., ethyl at N1) hinder coupling at C3. Compare yields for Suzuki reactions using 4-ethyl-3-methyl-5-(4-nitrophenyl)pyrazole () with/without ethenyl groups.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate specific positions. Use Hammett σ constants to predict reactivity trends .

Safety and Handling

Q. What safety protocols are critical when handling this compound in synthetic workflows?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (mandatory for ethyl pyrazole carboxylates ; ) .

- Ventilation : Use fume hoods during reactions with volatile byproducts (e.g., methyl iodide in alkylation).

- Waste Disposal : Segregate halogenated waste (e.g., chloroacetamide byproducts; ) for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.